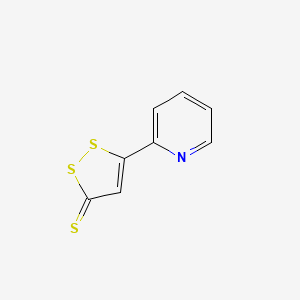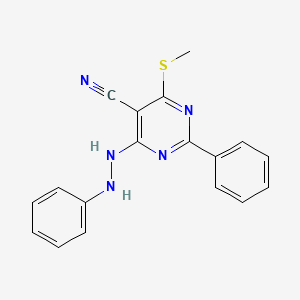![molecular formula C16H22O2 B14181516 4-[Hydroxy(phenyl)methyl]non-4-en-3-one CAS No. 918139-01-2](/img/structure/B14181516.png)
4-[Hydroxy(phenyl)methyl]non-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Hydroxy(phenyl)methyl]non-4-en-3-one is an organic compound characterized by the presence of a hydroxy group, a phenyl group, and a non-4-en-3-one structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(phenyl)methyl]non-4-en-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a phenyl-substituted aldehyde with a non-4-en-3-one derivative in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
4-[Hydroxy(phenyl)methyl]non-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-[Hydroxy(phenyl)methyl]non-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[Hydroxy(phenyl)methyl]non-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: Similar in having a hydroxy group and aromatic structure.
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and aromatic features but differs in the aldehyde group.
4-Hydroxy-5-methyl(phenyl)-2-styryl-6H-1,3-oxazin-6-ones: Contains a hydroxy group and aromatic ring but has a different core structure
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes .
特性
CAS番号 |
918139-01-2 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
4-[hydroxy(phenyl)methyl]non-4-en-3-one |
InChI |
InChI=1S/C16H22O2/c1-3-5-7-12-14(15(17)4-2)16(18)13-10-8-6-9-11-13/h6,8-12,16,18H,3-5,7H2,1-2H3 |
InChIキー |
JZZQFYXSYJCADV-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C(C(C1=CC=CC=C1)O)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)
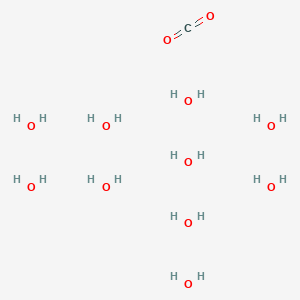

![2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one](/img/structure/B14181468.png)
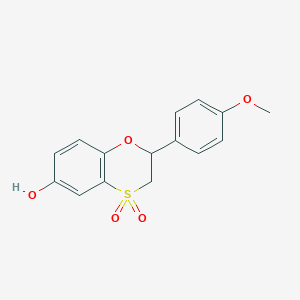
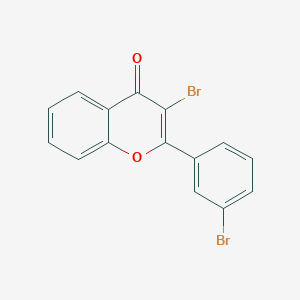
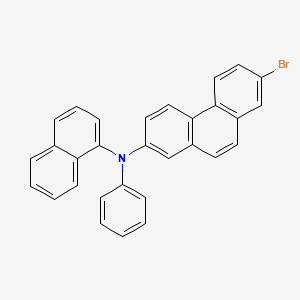
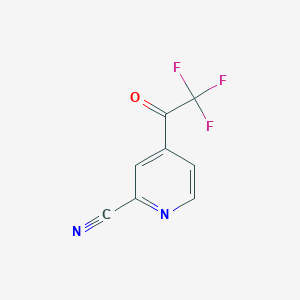

![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)
![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)
